- Preparation of hydroxy-substituted imidazo[1,2-a]pyridinecarboxamides and their use as soluble guanylate cyclase stimulants, World Intellectual Property Organization, , ,

Cas no 936247-35-7 (5-Chloro-2-nitropyridin-3-ol)

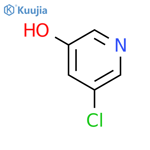

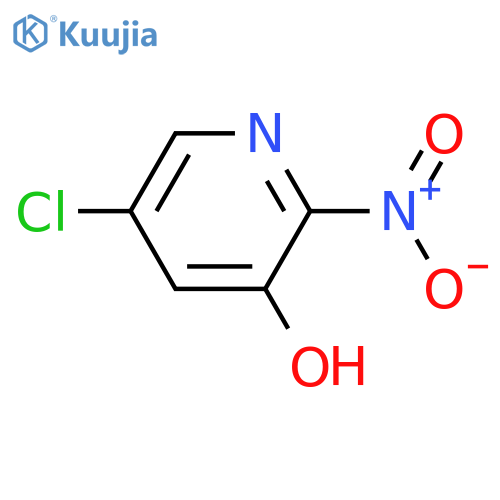

5-Chloro-2-nitropyridin-3-ol structure

Produktname:5-Chloro-2-nitropyridin-3-ol

CAS-Nr.:936247-35-7

MF:C5H3ClN2O3

MW:174.541919946671

MDL:MFCD18259798

CID:1122181

PubChem ID:18765698

5-Chloro-2-nitropyridin-3-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-chloro-2-nitro-3-Pyridinol

- 5-chloro-2-nitropyridin-3-ol

- 5-chloro-2-nitro-pyridine-3-ol

- 5-Chloro-2-nitro-3-pyridinol (ACI)

- SY117406

- MFCD18259798

- SCHEMBL2340132

- XRSYKYYBXLVPAJ-UHFFFAOYSA-N

- AS-50221

- DA-00614

- CS-0157364

- 936247-35-7

- AKOS027393597

- O11402

- 5-Chloro-2-nitropyridin-3-ol

-

- MDL: MFCD18259798

- Inchi: 1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H

- InChI-Schlüssel: XRSYKYYBXLVPAJ-UHFFFAOYSA-N

- Lächelt: [O-][N+](C1C(O)=CC(Cl)=CN=1)=O

Berechnete Eigenschaften

- Genaue Masse: 173.9832197g/mol

- Monoisotopenmasse: 173.9832197g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 1

- Komplexität: 160

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.8

- Topologische Polaroberfläche: 78.9Ų

5-Chloro-2-nitropyridin-3-ol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB485100-250 mg |

5-Chloro-2-nitropyridin-3-ol, 95%; . |

936247-35-7 | 95% | 250MG |

€202.60 | 2023-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-200mg |

5-Chloro-2-nitropyridin-3-ol |

936247-35-7 | 97% | 200mg |

585.0CNY | 2021-07-14 | |

| abcr | AB485100-1 g |

5-Chloro-2-nitropyridin-3-ol, 95%; . |

936247-35-7 | 95% | 1g |

€351.60 | 2023-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-250mg |

5-Chloro-2-nitropyridin-3-ol |

936247-35-7 | 97% | 250mg |

1064CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-5g |

5-Chloro-2-nitropyridin-3-ol |

936247-35-7 | 97% | 5g |

3510.0CNY | 2021-07-14 | |

| A2B Chem LLC | AH94283-5g |

5-Chloro-2-nitropyridin-3-ol |

936247-35-7 | 95% | 5g |

$267.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228004-10g |

5-Chloro-2-nitropyridin-3-ol |

936247-35-7 | 98% | 10g |

¥6864.00 | 2024-04-24 | |

| 1PlusChem | 1P00H1HN-1g |

5-chloro-2-nitro-pyridine-3-ol |

936247-35-7 | 97% | 1g |

$62.00 | 2024-04-20 | |

| Ambeed | A297665-1g |

5-Chloro-2-nitropyridin-3-ol |

936247-35-7 | 97% | 1g |

$77.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5588-5g |

5-chloro-2-nitro-pyridin-3-ol |

936247-35-7 | 97% | 5g |

¥3168.0 | 2024-04-16 |

5-Chloro-2-nitropyridin-3-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; cooled; 30 min

1.2 Reagents: Water ; cooled; 30 min

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Referenz

- Preparation of enantiomers of the N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide and their di- and trifluoro derivatives for the treatment of cardiovascular diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; 30 min, cooled

1.2 Reagents: Water ; 30 min, cooled

Referenz

- Amino-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 5 °C → rt

Referenz

- Preparation of N-(heteroaryl)-sulfonamide derivatives useful as S100 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; 0 °C; 30 min

1.2 Reagents: Water ; 0 °C; 30 min

Referenz

- Preparation of heteroaryl-substituted imidazo[1,2-a]pyridines and their use, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Referenz

- Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and uses thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Referenz

- Preparation of 6-chloro-substituted imidazo[1,2-a]pyridino-3-carboxamides and use thereof as guanylate cyclase stimulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

Referenz

- Preparation of cyano-substituted imidazo[1,2-a]pyridinecarboxamides and their use, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

Referenz

- Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and their use, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Referenz

- Preparation of aryl- and heteroaryl-substituted imidazo[1,2-a]pyridine-3-carboxamides useful in treating and/or preventing cardiovascular diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; cooled; 30 min

1.2 Reagents: Water ; cooled; 30 min

Referenz

- Carboxy-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase stimulators and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; 30 min, cooled

1.2 Reagents: Water ; 30 min, cooled

Referenz

- Preparation of 3-aryl-substituted imidazo[1,2-a]pyridines and the use thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Referenz

- Preparation of 3-(pyrimidin-2-yl)imidazo[1,2-a]pyridines as cardiovascular agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 5 °C; 3 h, 5 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Preparation of pyridine derivatives as glucokinase activators, World Intellectual Property Organization, , ,

5-Chloro-2-nitropyridin-3-ol Raw materials

5-Chloro-2-nitropyridin-3-ol Preparation Products

5-Chloro-2-nitropyridin-3-ol Verwandte Literatur

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

936247-35-7 (5-Chloro-2-nitropyridin-3-ol) Verwandte Produkte

- 2228776-48-3(methyl 3-(3-hydroxypropyl)thiophene-2-carboxylate)

- 2248267-28-7(Ethyl 5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate)

- 1805437-55-1(4-(Aminomethyl)-3-(difluoromethyl)-2-methyl-6-(trifluoromethyl)pyridine)

- 104333-09-7(4-Amino-2-(hydroxymethyl)benzenol)

- 2877718-09-5(6-[4-(diphenylmethyl)piperazin-1-yl]-9-ethyl-9H-purine)

- 2228340-81-4(4,4-difluoro-3-(3-methyl-1,2-oxazol-5-yl)butanoic acid)

- 564-10-3(2-(Trifluoromethyl)-3,3,3-trifluoropropionic Acid)

- 2094198-99-7(N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide)

- 2228565-45-3(1-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid)

- 1307237-69-9((6-methylquinolin-3-yl)methanol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol

Reinheit:99%

Menge:5.0g

Preis ($):397.0